2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core, an azetidinyl group, and a fluoro-methoxybenzoyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzodiazole core, followed by the introduction of the azetidinyl group and the fluoro-methoxybenzoyl moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2-tert-butyl-1,1,3,3-tetramethylguanidine: Known for its use as a strong base in organic synthesis.
tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: An intermediate used in the preparation of inhibitors for enzymes like PARP-1 and PARP-2.
tert-butyl 4-methylphenol: A compound with antioxidant properties, used in various industrial applications.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C22H24FN3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)21-24-17-7-5-6-8-18(17)26(21)15-12-25(13-15)20(27)14-9-10-19(28-4)16(23)11-14/h5-11,15H,12-13H2,1-4H3 |
InChI Key |
HQXLRTJTLPQLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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